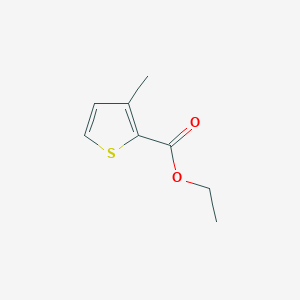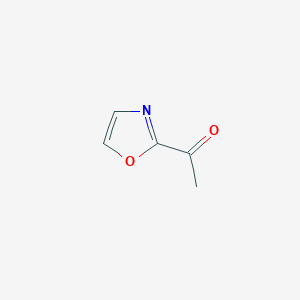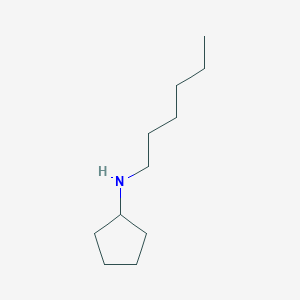
2,3-二氢苯并呋喃-6-羧酸
概述
描述
2,3-Dihydrobenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 2,3-dihydrobenzofuran-6-carboxylic acid consists of a benzofuran ring system with a carboxylic acid group attached at the 6th position.
科学研究应用
2,3-Dihydrobenzofuran-6-carboxylic acid has several scientific research applications, including:
Biology: Investigated for its potential as an anti-tumor, antibacterial, and anti-viral agent.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
作用机制
Target of Action
2,3-Dihydrobenzofuran-6-carboxylic acid, like many benzofuran derivatives, has been shown to have strong biological activities . . Benzofuran compounds are known to have a broad range of targets due to their diverse pharmacological activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to different biological effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.5 , which can affect its distribution in the body.
Result of Action
Benzofuran derivatives are known to have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydrobenzofuran-6-carboxylic acid. For example, the use of biomass for the production of 2,3-dihydrobenzofuran in addition to its environmental and sustainable importance in the use of waste presents an associated economic opportunity .
生化分析
Biochemical Properties
2,3-Dihydrobenzofuran-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells. Additionally, 2,3-Dihydrobenzofuran-6-carboxylic acid can bind to certain proteins, influencing their structural conformation and activity. This compound’s ability to modulate enzyme activity and protein function highlights its potential therapeutic applications.
Cellular Effects
The effects of 2,3-Dihydrobenzofuran-6-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, 2,3-Dihydrobenzofuran-6-carboxylic acid can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress. Additionally, this compound has been found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 2,3-Dihydrobenzofuran-6-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activity . For example, it can inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, 2,3-Dihydrobenzofuran-6-carboxylic acid can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These molecular interactions underscore the compound’s versatility in modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydrobenzofuran-6-carboxylic acid have been studied over different time periods. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . It is subject to degradation under extreme pH conditions or prolonged exposure to light. Long-term studies have indicated that continuous exposure to 2,3-Dihydrobenzofuran-6-carboxylic acid can lead to sustained changes in cellular function, such as enhanced antioxidant capacity and reduced inflammatory responses.
Dosage Effects in Animal Models
The effects of 2,3-Dihydrobenzofuran-6-carboxylic acid vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes.
Metabolic Pathways
2,3-Dihydrobenzofuran-6-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux, altering the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, 2,3-Dihydrobenzofuran-6-carboxylic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells, where it can exert its biochemical effects. The distribution of 2,3-Dihydrobenzofuran-6-carboxylic acid within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2,3-Dihydrobenzofuran-6-carboxylic acid is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization allows 2,3-Dihydrobenzofuran-6-carboxylic acid to modulate organelle-specific functions, such as mitochondrial respiration and reactive oxygen species production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a source of fluoride ion . Another method includes the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Industrial Production Methods: Industrial production of 2,3-dihydrobenzofuran-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,3-Dihydrobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
相似化合物的比较
2,3-Dihydrobenzofuran-6-carboxylic acid can be compared with other similar compounds, such as:
Benzofuran: The parent compound with a simpler structure and different biological activities.
2,3-Dihydrobenzofuran: Lacks the carboxylic acid group, resulting in distinct chemical and biological properties.
6-Hydroxybenzofuran: Contains a hydroxyl group instead of a carboxylic acid group, leading to variations in reactivity and applications.
The uniqueness of 2,3-dihydrobenzofuran-6-carboxylic acid lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activities compared to its analogs.
属性
IUPAC Name |
2,3-dihydro-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWYEADOSDCIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593564 | |
| Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301836-57-7 | |
| Record name | 2,3-Dihydro-1-benzofuran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)





![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)
![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)
